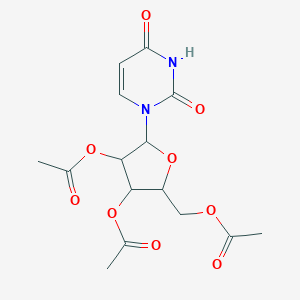

2',3',5'-Triacetyluridine

Vue d'ensemble

Description

2’,3’,5’-Triacetyluridine is a prodrug of uridine . It is more lipid soluble than uridine and resistant to degradation by uridine phosphorylase . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Commercially available uridine was treated with acetic anhydride in the presence of catalytic boron trifluoride-etherate, and the crude product was recrystallized from ethanol to give uridine triacetate in 74-78% yield . The general procedure involves dissolving nucleoside/nucleotide and N-acetyl imidazole in water (pH 8; adjusted with 4 MNaOH). The solution was incubated at room temperature for 4 hours, and NMR spectra were periodically acquired .

Molecular Structure Analysis

The linear formula of 2’,3’,5’-Triacetyluridine is C15H18N2O9 . Its CAS Number is 4105-38-8 and its molecular weight is 370.319 .

Chemical Reactions Analysis

In the synthesis process, nucleoside/nucleotide and N-acetyl imidazole were dissolved in water. The solution was incubated at room temperature for 4 hours .

Physical And Chemical Properties Analysis

2’,3’,5’-Triacetyluridine is a solid substance . It has a molecular formula of C15H18N2O9 and a molecular weight of 370.311 . It is soluble in DMF, DMSO, and slightly soluble in chloroform, dichloromethane .

Applications De Recherche Scientifique

Treatment of Hereditary Orotic Aciduria

2’,3’,5’-Triacetyluridine: is used as an orally active prodrug of uridine for the treatment of hereditary orotic aciduria, a rare genetic disorder characterized by an inability to properly convert orotic acid to uridine .

Emergency Treatment for Chemotherapy Overdose

It serves as an emergency treatment for fluorouracil or capecitabine overdose or toxicity, providing a safety net for patients undergoing chemotherapy .

Neuroprotection in Huntington’s Disease

In animal models, specifically transgenic mice with Huntington’s disease, dietary inclusion of 2’,3’,5’-Triacetyluridine has shown to decrease neurodegeneration and reduce huntingtin-positive aggregates .

Alzheimer’s Disease Treatment

In mouse models of Alzheimer’s disease, 2’,3’,5’-Triacetyluridine has been used to provide neuroprotective effects .

Synthesis and Evaluation of Molecularly Imprinted Polymers

The compound has been used in the synthesis and evaluation of molecularly imprinted polymers (MIPs) for the selective recognition of uridine nucleosides, showcasing its utility in analytical chemistry .

Mécanisme D'action

Target of Action

2’,3’,5’-Triacetyluridine, also known as Uridine triacetate, is a synthetic uridine pro-drug . It primarily targets the pyrimidine metabolism in the body . It is used for the treatment of hereditary orotic aciduria , a rare congenital autosomal recessive disorder caused by a defect in uridine monophosphate synthase (UMPS) .

Mode of Action

2’,3’,5’-Triacetyluridine is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) . Normally, FdUMP inhibits thymidylate synthase required for thymidine synthesis and DNA replication and repair while FUTP incorporates into RNA resulting in defective strands .

Biochemical Pathways

The biochemical pathway affected by 2’,3’,5’-Triacetyluridine is the pyrimidine biosynthetic pathway . In the case of hereditary orotic aciduria, a defect in uridine monophosphate synthase (UMPS) causes a systemic deficiency of pyrimidine nucleotides . The administration of 2’,3’,5’-Triacetyluridine helps to compensate for this deficiency .

Pharmacokinetics

2’,3’,5’-Triacetyluridine is an orally active prodrug . It is cleaved by plasma esterases in vivo to release uridine . Maximum concentrations of uridine in plasma following oral administration are generally achieved within 2 to 3 hours . A study showed that approximately 68% of intravenous 2’,3’,5’-Triacetyluridine is converted to uridine, and approximately 30% of orally administered 2’,3’,5’-Triacetyluridine reaches the systemic circulation as uridine .

Result of Action

The administration of 2’,3’,5’-Triacetyluridine results in a reduction in the toxic side effects associated with the use of 5-FU . It has also been shown to decrease neurodegeneration in the piriform cortex and striatum, reduce the amount of huntingtin-positive aggregates, and increase BDNF protein levels in the piriform cortex in a transgenic mouse model of Huntington’s disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863320 | |

| Record name | 1-(2,3,5-Tri-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Triacetyluridine | |

CAS RN |

14057-18-2 | |

| Record name | NSC79269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions involving 2',3',5'-triacetyluridine have been studied?

A1: Research has focused on photocycloaddition reactions of 2',3',5'-triacetyluridine with various alkenes. One study specifically investigated its reactions with tetramethylethylene, isopropenyl acetate, 1,1-diethoxyethylene, and vinylene carbonate. [] Interestingly, the adduct formed with vinylene carbonate can undergo further modifications, including rearrangement to 2′,3′,5′-triacetyl-5-formylmethyluridine and subsequent oxidation to the 5-carboxymethyl derivative or decarbonylation to yield the 5-methyl derivative (ribothymidine). []

Q2: Where can I find more information about the photocycloaddition reactions of 2',3',5'-triacetyluridine?

A2: You can find detailed information about the photocycloaddition reactions of 2',3',5'-triacetyluridine in the following research paper:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)

![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)

![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)